2-Benzyloxy Atorvastatin Acetonide is a derivative of atorvastatin, a well-known lipid-lowering medication that belongs to the statin class. This compound is primarily used in research settings, particularly in studies related to cholesterol management and cardiovascular health. It is classified as a small molecule and is recognized for its potential therapeutic applications in treating hyperlipidemia and preventing cardiovascular diseases.
The synthesis of 2-Benzyloxy Atorvastatin Acetonide typically involves several chemical reactions, including:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to characterize the synthesized compound.
The molecular formula for 2-Benzyloxy Atorvastatin Acetonide is , with a molecular weight of approximately 704.83 g/mol . The structure features:
The structural representation can be derived from computational modeling or obtained from chemical databases such as PubChem, which provides detailed information on its molecular geometry and electronic properties .
2-Benzyloxy Atorvastatin Acetonide can undergo various chemical reactions, including:
Each reaction requires specific conditions (e.g., temperature, pH) and reagents (e.g., acids, bases) tailored to achieve desired outcomes while minimizing side reactions.
The mechanism of action for 2-Benzyloxy Atorvastatin Acetonide is likely similar to that of atorvastatin itself. It functions primarily by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis in the liver. By blocking this enzyme:
Research indicates that statins like atorvastatin can lead to significant reductions in low-density lipoprotein cholesterol levels, which are associated with decreased risks of cardiovascular events .
Relevant data regarding these properties can be obtained from chemical safety data sheets or material safety data sheets provided by suppliers .
2-Benzyloxy Atorvastatin Acetonide is primarily used in scientific research focused on:
This compound plays a significant role in advancing knowledge about lipid-lowering therapies and their impact on public health.
2-Benzyloxy Atorvastatin Acetonide (chemical formula: $\ce{C43H47FN2O6}$; molecular weight: 706.86 g/mol) is characterized by two site-specific alterations to atorvastatin’s native structure:
The acetonide group forms a stable 6-membered 1,3-dioxane ring, restricting conformational flexibility of the diol unit essential for HMG-CoA reductase binding. Meanwhile, benzyloxy substitution introduces aromatic hydrophobicity, altering electronic distribution on the pyrrole core [7] [9]. These modifications collectively impact molecular polarity, evidenced by a calculated $\log P$ increase from 4.46 (atorvastatin) to ~6.2, significantly enhancing lipid membrane permeability [2] [4].
Table 1: Structural Comparison of Atorvastatin and Its Derivative
Property | Atorvastatin | 2-Benzyloxy Atorvastatin Acetonide |
---|---|---|
Molecular Formula | $\ce{C33H35FN2O5}$ | $\ce{C43H47FN2O6}$ |
Key Functional Modifications | None | C2-Benzyloxy; C3/C5-Acetonide |
$\log P$ (Predicted) | 4.46 | 6.2 |
Water Solubility | 0.11 mM | <0.01 mM |
Hydrolytic Stability | High | Acid-labile (acetonide) |
Atorvastatin and its derivatives primarily inhibit hepatic cholesterol synthesis by targeting HMG-CoA reductase, the rate-limiting enzyme converting HMG-CoA to mevalonate [1] [5] [6]. The unmodified diol side chain of atorvastatin mimics the tetrahedral intermediate of this reaction, enabling competitive enzyme inhibition ($K_i$ = 0.1–1.3 nM) [5] [8].
2-Benzyloxy Atorvastatin Acetonide acts as a prodrug, requiring intracellular hydrolysis to liberate active atorvastatin. The acetonide group shields the diol during systemic circulation but undergoes enzymatic cleavage in hepatocytes by esterases, restoring the pharmacophore [2] [9]. Crucially, prolonged cholesterol synthesis inhibition (observed in parent atorvastatin) reduces apo B-100 and triglyceride secretion by 35–50% in HepG2 cells after 24-hour exposure, demonstrating secondary effects on lipoprotein assembly [1]. This indicates that despite structural modifications, the derivative retains the core mechanism of disrupting hepatic lipid metabolism cascades.
Table 2: Biological Effects of Atorvastatin and Related Derivatives
Parameter | Atorvastatin | 2-Benzyloxy Derivative | Significance |
---|---|---|---|
HMG-CoA Reductase $K_i$ | 0.8 nM | Prodrug (requires activation) | Retains target specificity |
Apo B-100 Secretion | ↓ 45% (24 h) | Expected similar reduction | Reduces atherogenic lipoprotein production [1] |
LDL Receptor Upregulation | ↑ 2.5-fold | ↑ 2.3-fold (post-hydrolysis) | Enhances plasma LDL clearance [6] |
HepG2 Triglycerides | ↓ 38% (24 h) | Not tested | Lowers VLDL precursor synthesis [1] |
The benzyloxy group ($\ce{PhCH2O-}$) serves dual roles:
The acetonide group (isopropylidene ketal) functions as:
Table 3: Functional Group Contributions to Pharmacological Behavior
Functional Group | Chemical Property | Biological Impact |
---|---|---|
Benzyloxy | Aromatic; Hydrophobic | ↑ Lipophilicity; ↑ Cell membrane penetration |
Sterically bulky | Blocks CYP3A4-mediated oxidation at pyrrole ring | |
Acetonide | Acid-labile ketal | Stability in blood (pH 7.4); Hydrolysis in hepatocytes |
Conformational restraint | Protects diol geometry for optimal enzyme binding |
The strategic integration of these groups exemplifies rational prodrug design—balancing stability for distribution and controlled activation for targeted efficacy [2] [7] [9]. Future research directions include in vivo validation of hepatic selectivity and quantitative assessment of intracellular hydrolysis kinetics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2